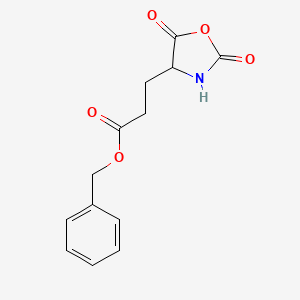
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
Übersicht
Beschreibung
Benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate is a reactant in organic synthesis . It has a molecular formula of C13H13NO5 .
Molecular Structure Analysis
The molecular structure of Benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate consists of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Chemical Reactions Analysis
The specific chemical reactions involving Benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate are not detailed in the search results. It is known to be a reactant in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate are not explicitly mentioned in the search results. Its molecular formula is C13H13NO5 .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has shown that certain analogs of benzyl oxazolidinones, such as N-benzyl aplysinopsin analogs, exhibit significant in vitro cytotoxicity against human tumor cell lines. For instance, specific compounds demonstrated potent growth inhibition against melanoma and ovarian cancer cells, suggesting potential applications in cancer treatment (Penthala, Yerramreddy, & Crooks, 2011).
Asymmetric Synthesis
Oxazolidinones, including those derived from benzyl oxazolidin-2-ones, have been utilized in asymmetric synthesis. For example, palladium-catalyzed asymmetric 1,3-dipolar cycloaddition using nitrones and alkenoyl oxazolidin-2-ones has been explored for producing isoxazolidine derivatives with high yields and enantioselectivity (Hori, Kodama, Ohta, & Furukawa, 1999).
Molecular Structure Studies
Benzyl oxazolidinone derivatives have been studied for their molecular structures, aiding in understanding their chemical behavior and potential applications. For instance, X-ray diffraction data have been used to determine the structure of certain glucofuranose-oxazolidin-2-one compounds (Steiner, Langer, & Koóš, 2009).
Oxidation and Synthesis Applications
Oxazolidinones with a benzyl group have been synthesized using electrooxidative methods. These compounds have shown potential in various synthetic applications, including the production of cyclic compounds (Okimoto, Ohashi, Yamamori, Nishikawa, Hoshi, & Yoshida, 2012).
Wirkmechanismus
Glu(OBzl)NCA, also known as Benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate or Benzyl®-2,5-Dioxooxazolidine-4-propanoate, is a compound with a wide range of applications in organic synthesis and pharmaceutical development .
Target of Action
Glu(OBzl)NCA is primarily used as a building block in the synthesis of polypeptides . Its primary targets are the amino groups present in other amino acids or peptides, which it reacts with to form peptide bonds .
Mode of Action
The compound is a cyclic activated amino acid derivative that is highly reactive with nucleophiles . It reacts with the amino groups of other amino acids or peptides to form peptide bonds, producing only carbon dioxide as a by-product . This makes it a valuable tool in the synthesis of well-defined peptide polymers .
Biochemical Pathways
The primary biochemical pathway affected by Glu(OBzl)NCA is peptide synthesis . The compound is used to create amide bonds, which are essential in the formation of peptides . These peptides can then be used in a variety of healthcare strategies, including controlled drug/gene delivery systems, tissue engineering, molecular imaging, and diagnostics .
Pharmacokinetics
Its reactivity and the fact that it produces only carbon dioxide as a by-product suggest that it is likely rapidly metabolized and eliminated from the body .
Result of Action
The primary result of Glu(OBzl)NCA’s action is the formation of peptide bonds, leading to the synthesis of peptides . These peptides can then be used in a variety of applications, from drug delivery to tissue engineering .
Action Environment
The action of Glu(OBzl)NCA is influenced by several environmental factors. For instance, the compound is unstable in solution, suggesting that it should be stored in an inert atmosphere and under -20°C . Furthermore, its reactivity with nucleophiles means that it must be handled carefully to avoid unwanted side reactions .
Eigenschaften
IUPAC Name |
benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCBVSDSTGUPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3190-71-4 | |
| Record name | γ-Benzyl L-glutamate N-carboxyanhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3190-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


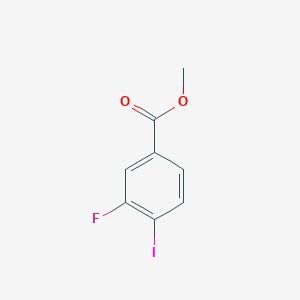
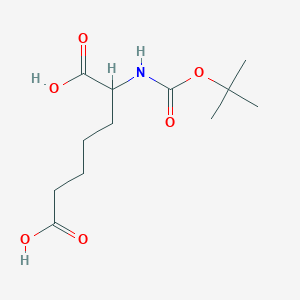
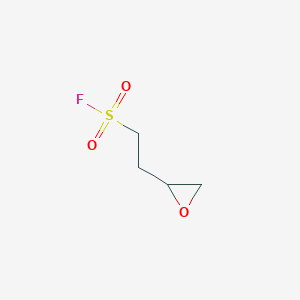

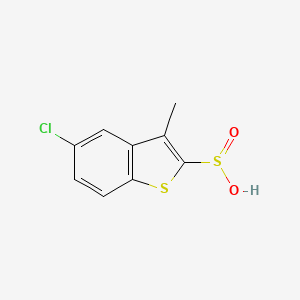
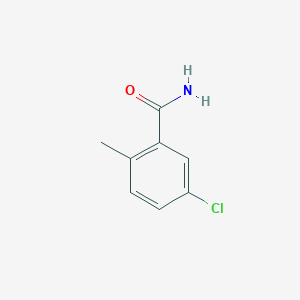

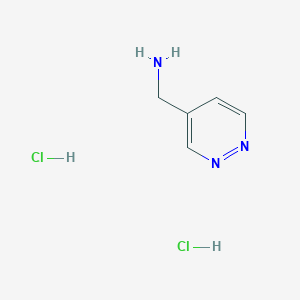
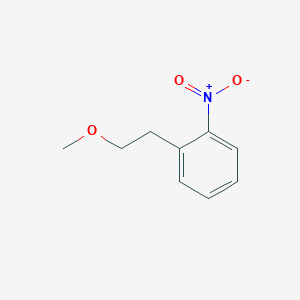

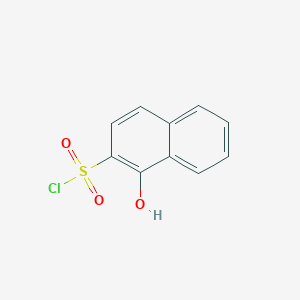

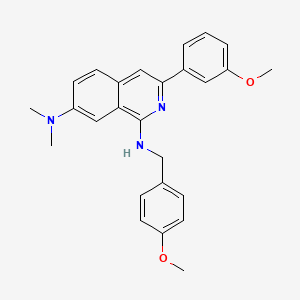
![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid](/img/structure/B3075278.png)
